molecular formula C8H10N2O3 B1258396 3-Nitrotyramine CAS No. 49607-15-0

3-Nitrotyramine

Cat. No. B1258396
CAS RN: 49607-15-0
M. Wt: 182.18 g/mol
InChI Key: IUCYCHQMRZWPGT-UHFFFAOYSA-N
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Description

3-Nitrotyramine is a compound with the molecular formula C8H10N2O3 . It has a molecular weight of 182.18 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Synthesis Analysis

3-Nitrotyramine can be synthesized from 3-nitrotyrosine. The process involves incubating 3-nitrotyrosine with tyrosine decarboxylase at 37°C in sodium acetate buffer, pH 5.5, for 5 hours . The reaction mixture is then acidified and centrifuged, and the resulting product is analyzed by HPLC, confirming the formation of 3-nitrotyramine .


Molecular Structure Analysis

The InChI code for 3-Nitrotyramine is 1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

3-Nitrotyramine can be oxidized to 4-hydroxy-3-nitrophenylacetate . This reaction is part of a catabolic pathway in Escherichia coli, which uses 3-nitrotyramine as a nitrogen source for growth . The enzymes encoded by the tynA and feaB genes can oxidize 3-nitrotyramine and its oxidation product, 4-hydroxy-3-nitrophenylacetaldehyde, respectively .


Physical And Chemical Properties Analysis

3-Nitrotyramine is a solid substance . It has a molecular weight of 182.18 and a molecular formula of C8H10N2O3 .

Scientific Research Applications

Neurodegenerative Disease Research

3-Nitrotyramine: is a metabolite of 3-Nitrotyrosine , which is a biomarker for nitrating oxidants associated with neurodegenerative diseases like Parkinson’s disease. Studies have shown that 3-Nitrotyramine can induce apoptotic death in dopaminergic cells, which are the type of neurons affected in Parkinson’s disease . This application is crucial for understanding the mechanisms of neuron death and could lead to potential therapeutic strategies.

Microbial Biodegradation

In the field of environmental biotechnology, 3-Nitrotyramine serves as a substrate for microbial degradation. Certain bacteria have adapted to utilize nitroaromatic compounds, including 3-Nitrotyramine , by employing oxidative and reductive pathways. This process ultimately breaks down these compounds into simpler, non-toxic forms like CO2 and H2O, highlighting its importance in bioremediation efforts .

Analytical Chemistry

3-Nitrotyramine: can be used in analytical chemistry to study enzyme activities. For instance, tyramine oxidase activity can be quantified by measuring the conversion of tyramine to 3-Nitrotyramine and further to 4-hydroxybenzaldehyde. This application is significant for understanding enzymatic pathways and reactions .

Tubulin Modification Studies

In cellular biology, 3-Nitrotyramine has been found to incorporate into the C-terminus of α-tubulin. This modification can induce a reorganization of the microtubule architecture in cells, which is a valuable model for studying the effects of post-translational modifications on cellular structures .

Dopamine Neurotoxicity Investigations

The metabolism of 3-Nitrotyramine in dopaminergic cells leads to a decrease in intracellular dopamine levels. This property is used to study the neurotoxic effects of compounds on dopamine-producing cells, which is relevant for research into conditions like schizophrenia and depression .

Development of Neuroprotective Agents

Given its role in inducing apoptosis in dopaminergic neurons, 3-Nitrotyramine is also studied for the development of neuroprotective agents. By understanding how 3-Nitrotyramine affects neuron viability, researchers can design inhibitors that may protect neurons from death, offering hope for treatments of neurodegenerative disorders .

Mechanism of Action

In dopaminergic PC12 cells, 3-nitrotyramine is transported by both the l-aromatic amino acid and the dopamine transporters . It is a substrate for tyrosine tubulin ligase, resulting in its incorporation into the C terminus of α-tubulin . In these cells, 3-nitrotyramine decreases intracellular dopamine levels and is metabolized by the concerted action of the aromatic amino acid decarboxylase and monoamine oxidase .

Safety and Hazards

3-Nitrotyramine is associated with several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

4-(2-aminoethyl)-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCYCHQMRZWPGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCN)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596867
Record name 4-(2-Aminoethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrotyramine

CAS RN

49607-15-0
Record name 4-(2-Aminoethyl)-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the metabolic fate of 3-nitrotyramine in Escherichia coli?

A: Research indicates that Escherichia coli can utilize 3-nitrotyramine as a nitrogen source for growth. [] The proposed metabolic pathway involves the oxidation of 3-nitrotyramine to 4-hydroxy-3-nitrophenylacetate. [] This process is facilitated by enzymes encoded by the tynA and feaB genes, which are part of the phenylethylamine (PEA) catabolic pathway. []

Q2: Does 3-nitrotyramine exhibit any tumor-promoting activity?

A: Studies using a two-stage skin carcinogenesis protocol in CD-1 mice have shown that 3-nitrotyramine derivative, N-Nitroso-N-(3-keto-1,2-butanediol)-3'-nitrotyramine (NO-NTA), exhibits tumor-promoting activity when topically applied to mice previously initiated with benzo(a)pyrene. [] While the mechanism is not fully elucidated, evidence suggests that NO-NTA may induce tumor promotion through oxidative stress, as evidenced by increased hydrogen peroxide production and myeloperoxidase (MPO) induction in mouse skin. []

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